molecular formula C5H10O2S B129965 Ethyl 3-mercaptopropionate CAS No. 5466-06-8

Ethyl 3-mercaptopropionate

Cat. No.: B129965
CAS No.: 5466-06-8
M. Wt: 134.2 g/mol
InChI Key: CJQWLNNCQIHKHP-UHFFFAOYSA-N
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Description

Ethyl 3-mercaptopropionate is an organosulfur compound with the molecular formula C5H10O2S . It is a colorless to pale yellow liquid with a characteristic odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

Ethyl 3-mercaptopropionate, also known as 3-Mercaptopropanoic Acid Ethyl Ester, is a chemical compound with the molecular formula C5H10O2S . It primarily targets hydrophobic protein fractions in the rat cerebral cortex . These proteins play a crucial role in various biochemical processes, including signal transduction and cellular communication.

Mode of Action

The compound interacts with its targets by inhibiting the binding of L-glutamate and L-aspartate to the hydrophobic protein fraction . This interaction results in a significant decrease in the binding of these neurotransmitters, thereby altering the normal functioning of the targeted proteins .

Biochemical Pathways

The inhibition of L-glutamate and L-aspartate binding affects the glutamatergic and aspartatergic pathways These pathways are critical for neurotransmission in the central nervous system

Pharmacokinetics

Its physical properties such as boiling point (75-76 °c/10 mmhg) and density (1059 g/mL at 20 °C) suggest that it may have good bioavailability .

Result of Action

Its ability to inhibit the binding of l-glutamate and l-aspartate to hydrophobic proteins suggests that it may have significant effects on neurotransmission and other neurological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a cool, well-ventilated area away from heat and open flames to maintain its stability . Furthermore, the compound’s action may be influenced by the physiological environment, such as the pH and temperature of the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-mercaptopropionate can be synthesized through the esterification of 3-mercaptopropionic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where 3-mercaptopropionic acid and ethanol are fed into a reactor. The reaction mixture is then subjected to distillation to separate the desired ester from the reaction by-products. The process is optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-mercaptopropionate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Thioethers

Scientific Research Applications

Ethyl 3-mercaptopropionate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    3-Mercaptopropionic acid: Shares the thiol group but lacks the ester functionality.

    Methyl 3-mercaptopropionate: Similar structure but with a methyl ester instead of an ethyl ester.

    Pentaerythritol tetrakis (3-mercaptopropionate): A more complex molecule with multiple thiol groups.

Uniqueness: this compound is unique due to its combination of a thiol and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 3-sulfanylpropanoate
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InChI

InChI=1S/C5H10O2S/c1-2-7-5(6)3-4-8/h8H,2-4H2,1H3
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InChI Key

CJQWLNNCQIHKHP-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCS
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Molecular Formula

C5H10O2S
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DSSTOX Substance ID

DTXSID7063922
Record name Ethyl 3-mercaptopropionate
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Molecular Weight

134.20 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS], clear liquid
Record name Ethyl 3-mercaptopropionate
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Record name Ethyl 3-mercaptopropionate
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Boiling Point

75.00 to 76.00 °C. @ 10.00 mm Hg
Record name Ethyl 3-mercaptopropanoic acid
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Density

density: 1.054
Record name Ethyl 3-mercaptopropionate
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CAS No.

5466-06-8
Record name Ethyl 3-mercaptopropionate
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Record name Ethyl 3-mercaptopropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Ethyl 3-Mercaptopropionate known for?

A: this compound is a volatile thiol compound prized for its potent aroma. It is found in various foods, including Munster and Camembert cheese [, ], Concord grapes [], and aged Champagne []. Its aroma is described as pleasant, fruity, and reminiscent of grapes, rhubarb, and even possessing empyreumatic nuances [, ].

Q2: How does the structure of this compound relate to its reactivity in polymerization reactions?

A: The structure of this compound, containing a thiol (-SH) group, makes it highly reactive in thiol-ene photopolymerizations. Research has shown that its reaction rate is influenced by the type of alkene present []. For example, terminal alkenes react rapidly and completely with this compound, while internal trans enes show reduced reactivity and conversion due to steric strain [].

Q3: Are there any applications of this compound in organic synthesis?

A: Yes, this compound can act as a nucleophile in nucleophilic aromatic substitutions of aryl halides, particularly under microwave heating conditions []. This reaction allows for the introduction of a thioether functional group to aromatic compounds.

Q4: Can this compound be used in the synthesis of peptides?

A: Indeed, this compound plays a crucial role in solid-phase peptide synthesis. It can be used to generate Fmoc (glyco)peptide thioesters, which are valuable building blocks for creating larger peptide chains [].

Q5: How does this compound interact with metalloenzymes?

A: Studies on metallo-β-lactamases (MBLs), specifically IMP-1 and IMP-6, revealed that this compound can inhibit their activity []. Interestingly, the inhibition mechanism differs between the two enzymes. It acts as a competitive inhibitor for IMP-1 but a noncompetitive inhibitor for IMP-6, highlighting the importance of specific amino acid residues in the enzyme's active site [].

Q6: Can this compound be utilized in biocatalytic reactions?

A: Research has shown that this compound can act as a methyl trap in the biocatalytic demethylation of guaiacol derivatives []. This anaerobic demethylation process, mediated by cobalamin-dependent methyltransferases, offers a promising alternative to oxygen-dependent methods, especially for sensitive substrates like catechol derivatives [].

Q7: Has this compound been identified in alcoholic beverages?

A: Yes, this compound has been detected in both aged Champagne wines [] and Concord grapes []. Its presence is thought to contribute to the characteristic aroma profiles of these beverages.

Q8: Are there any analytical techniques used to quantify this compound in food products?

A: Researchers employ techniques like gas chromatography coupled with pulse flame photometry, mass spectrometry, and olfactometry to identify and quantify this compound in cheese []. In sparkling wines, headspace solid-phase microextraction coupled to gas-chromatography-mass spectrometry (HS-SPME-GC/MS) is used to quantify this compound [].

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